Cas no 6693-09-0 (4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine)
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine
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- MDL: MFCD34187115
- Inchi: 1S/C6H6ClFN2O2S/c1-2-13(11,12)6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
- InChI Key: SNATUTZWPLMJRP-UHFFFAOYSA-N
- SMILES: C1=C(F)C(Cl)=NC(S(CC)(=O)=O)=N1
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126297-100mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 100mg |
$300 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-50mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 50mg |
$220 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-250mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 250mg |
$480 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-500mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 500mg |
$825 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-1g |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 1g |
$1545 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-5g |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 5g |
$5465 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1126297-250mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 250mg |
$480 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126297-100mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 100mg |
$300 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126297-500mg |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 500mg |
$825 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126297-5g |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine |
6693-09-0 | 95% | 5g |
$5465 | 2025-02-24 |
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine (CAS No. 6693-09-0): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine (CAS No. 6693-09-0) represents a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. Its unique structural features, encompassing both chloro and fluoro substituents, make it a versatile building block for the development of novel therapeutic agents. This introduction delves into the compound's chemical properties, synthetic applications, and its relevance to contemporary pharmaceutical research.
In the context of medicinal chemistry, the presence of both chloro and fluoro groups in the pyrimidine core imparts distinct reactivity and pharmacological properties. The chloro group at the 4-position is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. Meanwhile, the fluoro substituent at the 5-position contributes to metabolic stability and can influence binding affinity to biological targets. These attributes make 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine an invaluable asset in drug discovery pipelines.
The synthesis of 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine typically involves multi-step organic transformations, starting from commercially available pyrimidine precursors. The ethanesulfonyl group is introduced through sulfonylation reactions, often employing reagents such as sulfuryl chloride or dimethyl sulfoxide (DMSO) in the presence of a base. Subsequent chlorination and fluorination steps further modify the pyrimidine ring, yielding the desired product with high purity and yield. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have also been explored to enhance reaction efficiency and selectivity.
Recent advancements in pharmaceutical research have highlighted the importance of fluorinated pyrimidines in drug development. Compounds containing fluorine atoms are known to exhibit improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. The< strong>4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine scaffold has been leveraged in the design of kinase inhibitors, antiviral agents, and anticancer drugs. For instance, studies have demonstrated its utility in generating potent JAK inhibitors targeting inflammatory diseases, where the fluoro group enhances binding affinity to the enzyme active site.
The role of 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine extends beyond kinase inhibition. Researchers have also explored its applications in developing nucleoside analogs for antiviral therapies. The ethanesulfonyl group provides a handle for further derivatization, allowing the creation of modified nucleobases that mimic natural substrates but exhibit superior antiviral activity. Such derivatives have shown promise in preclinical studies against RNA viruses, including those responsible for chronic infections.
In addition to its therapeutic applications, 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine serves as a valuable tool in chemical biology research. Its structural motifs are frequently incorporated into probes and inhibitors designed to study enzyme mechanisms and cellular pathways. The compound's reactivity allows for selective labeling of biological targets, enabling researchers to elucidate complex biochemical processes with high precision.
The demand for high-quality intermediates like 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine continues to grow alongside the expansion of pharmaceutical R&D activities. Manufacturers specializing in fine chemicals have invested in advanced purification technologies to ensure product consistency and meet stringent regulatory requirements. As drug discovery efforts shift toward more complex molecular architectures, compounds featuring multiple heteroatoms and functional groups will remain indispensable.
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